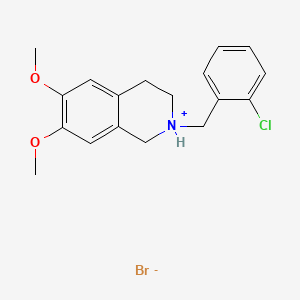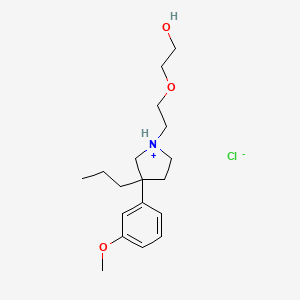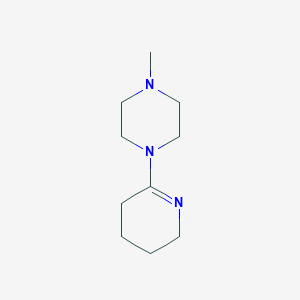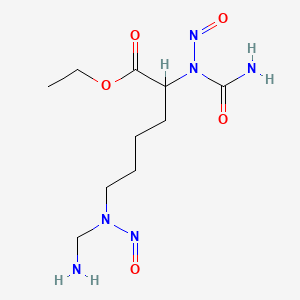![molecular formula C16H26ClNO2 B15342634 [1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride CAS No. 1877-24-3](/img/structure/B15342634.png)
[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride: is a chemical compound with a complex structure that includes a phenoxy group, a butanone moiety, and a diethylazanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride typically involves the following steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate alkylating agent to form the 2,6-dimethylphenoxy group.
Attachment of the Butanone Moiety: The phenoxy group is then reacted with a butanone derivative under controlled conditions to form the 1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl intermediate.
Introduction of the Diethylazanium Group: The final step involves the quaternization of the intermediate with diethylamine and subsequent treatment with hydrochloric acid to yield the chloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxobutanone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Cell Signaling: It can be used to study cell signaling pathways, particularly those involving phenoxy derivatives.
Medicine:
Drug Development: The compound’s structure can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Agriculture: The compound can be used in the formulation of agrochemicals, such as herbicides and pesticides.
Cosmetics: It can be incorporated into cosmetic formulations for its potential antioxidant properties.
Mécanisme D'action
The mechanism of action of [1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride involves its interaction with specific molecular targets. The phenoxy group can interact with aromatic residues in proteins, while the oxobutanone moiety can form covalent bonds with nucleophilic sites. The diethylazanium group enhances the compound’s solubility and facilitates its transport across cell membranes. These interactions can modulate enzyme activity, alter cell signaling pathways, and affect cellular functions.
Comparaison Avec Des Composés Similaires
[1-(2,6-dimethylphenoxy)-2-propanamine hydrochloride]:
[2-Propanone, 1-(2,6-dimethylphenoxy)-, oxime, (2E)-]: This compound is used as a reagent in organic synthesis and has applications in material science.
Uniqueness:
Structural Complexity: [1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride has a more complex structure compared to similar compounds, which may confer unique properties and applications.
Versatility: The presence of multiple functional groups allows for diverse chemical reactions and applications in various fields.
Propriétés
Numéro CAS |
1877-24-3 |
|---|---|
Formule moléculaire |
C16H26ClNO2 |
Poids moléculaire |
299.83 g/mol |
Nom IUPAC |
[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-6-14(17(7-2)8-3)16(18)19-15-12(4)10-9-11-13(15)5;/h9-11,14H,6-8H2,1-5H3;1H |
Clé InChI |
XAOJSXAPIUNAKB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC1=C(C=CC=C1C)C)[NH+](CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)
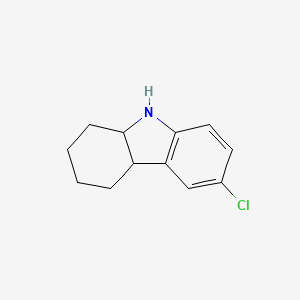
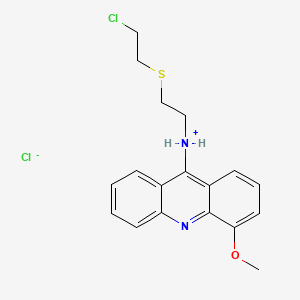
![2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium](/img/structure/B15342577.png)
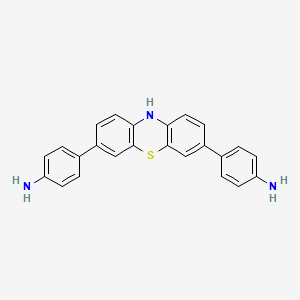
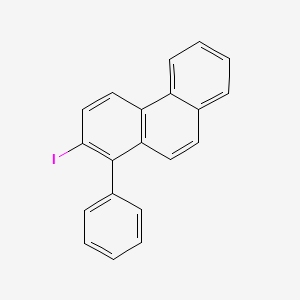
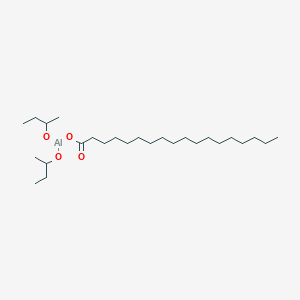
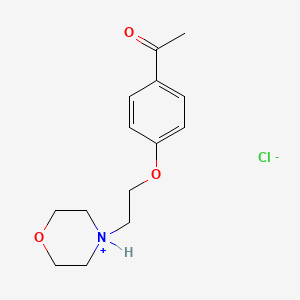
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)
